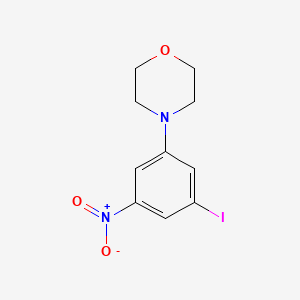

4-(3-Iodo-5-nitrophenyl)morpholine

Description

4-(3-Iodo-5-nitrophenyl)morpholine is a morpholine derivative featuring a phenyl ring substituted with both iodine (at position 3) and a nitro group (at position 5). The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, is attached to the substituted phenyl group, conferring unique electronic and steric properties to the compound.

Its structural features position it as a hybrid between halogenated and nitrated morpholine derivatives, with reactivity and applications influenced by the interplay of these substituents.

Properties

Molecular Formula |

C10H11IN2O3 |

|---|---|

Molecular Weight |

334.11 g/mol |

IUPAC Name |

4-(3-iodo-5-nitrophenyl)morpholine |

InChI |

InChI=1S/C10H11IN2O3/c11-8-5-9(7-10(6-8)13(14)15)12-1-3-16-4-2-12/h5-7H,1-4H2 |

InChI Key |

XJVRZKOALGOGJF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC(=CC(=C2)I)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects :

- The meta -nitro and meta -iodo groups in 4-(3-Iodo-5-nitrophenyl)morpholine create distinct electronic effects compared to para -substituted analogs like 4-(4-nitrophenyl)morpholine. The asymmetric substitution may reduce ring symmetry, affecting dipole moments and crystal packing .

- The iodo group’s strong electron-withdrawing nature and large atomic radius enhance electrophilic substitution reactivity and steric hindrance, unlike smaller halogens (e.g., chloro in 3-chloro-N-phenyl-phthalimide) .

Heteroatom Influence :

- Replacing oxygen with sulfur in thiomorpholine derivatives (e.g., 4-(4-nitrophenyl)thiomorpholine) increases lipophilicity and metabolic susceptibility due to sulfur’s polarizability and oxidizability . This substitution also alters solid-state packing, as seen in centrosymmetric dimer formation via C–H···O hydrogen bonds .

Synthetic Flexibility :

- The iodine substituent in this compound offers pathways for transition metal-catalyzed coupling (e.g., Suzuki, Ullmann), which are less feasible with nitro or chloro substituents .

Physicochemical and Functional Differences

- Crystallinity and Stability :

- Thiomorpholine derivatives exhibit distinct crystal structures compared to morpholine analogs due to sulfur’s larger atomic size and hydrogen-bonding capabilities . For this compound, the bulky iodine atom may disrupt planar stacking, reducing crystallinity relative to para-substituted nitrophenyl derivatives.

- Spectroscopic Signatures :

- Substituent positions critically influence NMR spectra. For example, VPC-14449’s structural misassignment (4,5-dibromo vs. 2,4-dibromo) led to detectable spectral discrepancies . Similarly, the meta-nitro and iodo groups in this compound would produce unique splitting patterns in $^{1}\text{H}$ and $^{13}\text{C}$ NMR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.